

BI-1230: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-1230

Cat. No.: B10787416

[Get Quote](#)

For Research Use Only. Not for human use.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **BI-1230**, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical profile of this compound.

Chemical Structure and Properties

BI-1230 is a complex macrocyclic molecule developed by Boehringer Ingelheim. While the formal IUPAC name is not publicly available, its chemical identity is well-defined by its CAS number and structural representations.

Chemical Structure:

 BI-1230 Chemical Structure

Table 1: Chemical and Physical Properties of **BI-1230**

| Property | Value | Source |
|---------------------|---|------------------|
| CAS Number | 849022-32-8 | --INVALID-LINK-- |
| Molecular Formula | C42H52N6O9S | --INVALID-LINK-- |
| Molecular Weight | 816.96 g/mol | --INVALID-LINK-- |
| SMILES | <chem>O=C(C1)NC(C)=O=N5) = NC6=C(C)C(OC)=CC=C46)C7">C@@([H])N7C2=O)=O)O</chem> | --INVALID-LINK-- |
| Physical Appearance | Powder | --INVALID-LINK-- |
| Storage Conditions | 2 years at -20°C (Powder) weeks at 4°C in DMSO months at -80°C in DMSO | --INVALID-LINK-- |

Biological Activity

BI-1230 is a single-digit nanomolar inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.^[1] Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies of HCV.

In Vitro Activity

BI-1230 has demonstrated potent inhibition of HCV NS3 protease activity and viral RNA replication in cell-based assays.

Table 2: In Vitro Activity of **BI-1230**

| Assay | Genotype | IC50 / EC50 | Experimental Conditions | Source |
|---|---------------|---------------|----------------------------|------------------|
| Enzymatic Assay | Not Specified | IC50: 6.7 nM | 60 min incubation | --INVALID-LINK-- |
| Cell-based HCV PV RNA replication Luciferase reporter assay | 1a | EC50: 4.6 nM | 72 hours, in Huh7 cells | --INVALID-LINK-- |
| Cell-based HCV PV RNA replication Luciferase reporter assay | 1b | EC50: <1.8 nM | 72 hours, in Huh7 cells | --INVALID-LINK-- |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have shown that **BI-1230** possesses good bioavailability and a reasonable half-life.

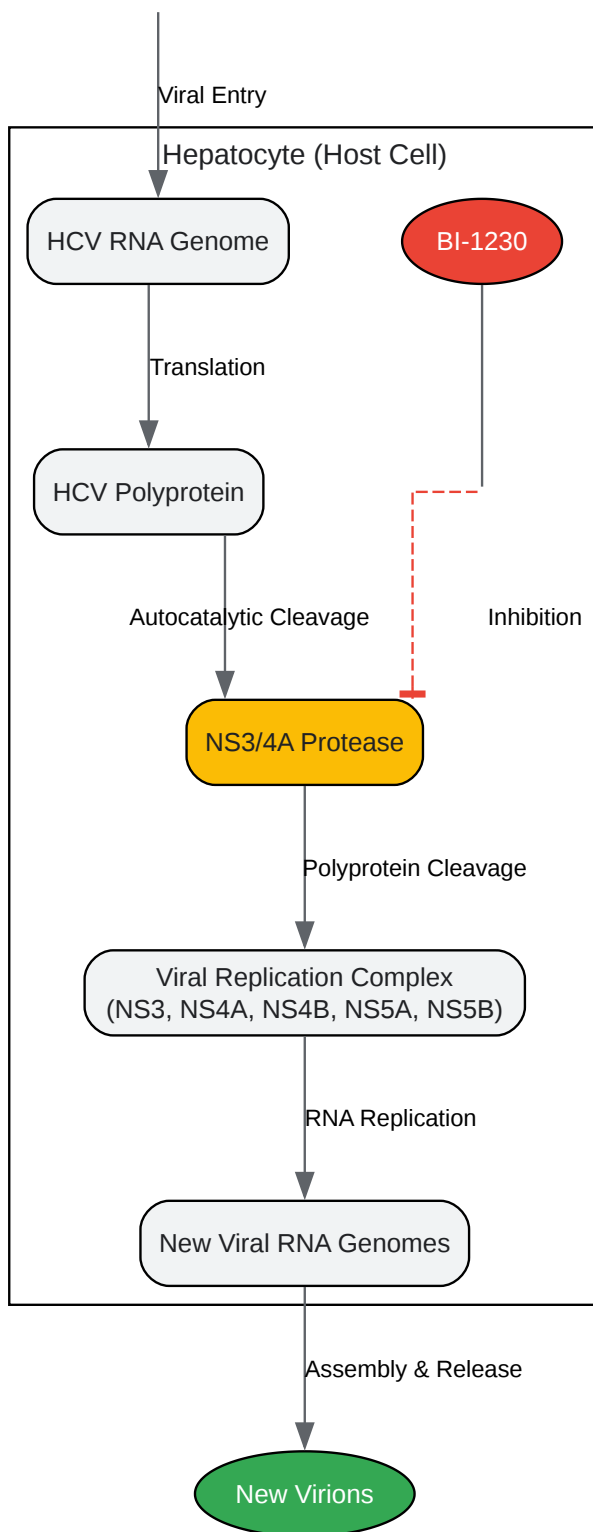
Table 3: Pharmacokinetic Parameters of **BI-1230** in Rats

| Admini stratio n Route | Dose | Tmax | Cmax | AUC0- inf | CL | Vss | Mean Reside nce Time | F |
|---------------------------------|---------|--------------|--------|--------------|---------------------|--------------|-------------------------------|-----|
| Intraven ous | 2 mg/kg | - | - | - | 15 ml/min/ kg | 2.05 L/kg | 2.3 hours | - |
| Oral | 5 mg/kg | 1.8 hours | 405 nM | 2550 nM*h | - | - | - | 42% |

Source: --INVALID-LINK--

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The primary mechanism of action of **BI-1230** is the inhibition of the HCV NS3/4A serine protease. This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex. By binding to the active site of the NS3/4A protease, **BI-1230** blocks this cleavage process, thereby preventing viral replication.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BI-1230** in inhibiting HCV replication.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize HCV NS3/4A protease inhibitors like **BI-1230**. These are generalized methods and may not reflect the exact procedures used to generate the data presented in this guide.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

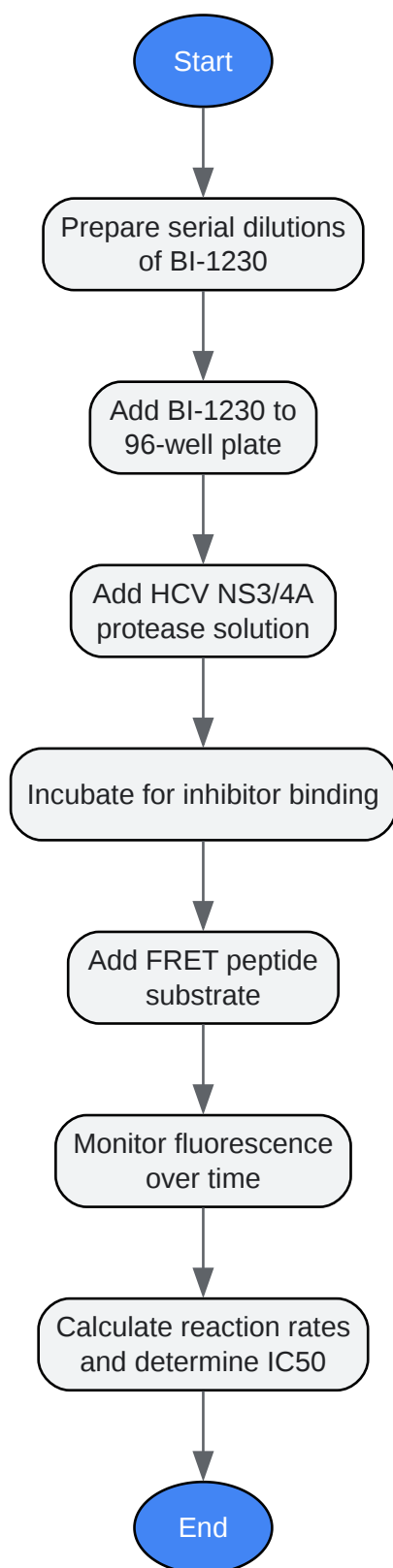
Materials:

- Recombinant HCV NS3/4A protease
- FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
- Test compound (**BI-1230**) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **BI-1230** in DMSO.
- Add a small volume of the diluted compound to the wells of the microplate.
- Add the NS3/4A protease solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

- Initiate the reaction by adding the FRET peptide substrate to all wells.
- Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified period (e.g., 30-60 minutes).
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Caption: Workflow for a FRET-based HCV NS3/4A protease enzymatic assay.

Cell-Based HCV Replicon Assay (Luciferase Reporter)

This assay measures the ability of a compound to inhibit HCV RNA replication within host cells. It uses a human hepatoma cell line (e.g., Huh7) that contains a subgenomic HCV replicon. This replicon has been engineered to express a reporter gene, such as luciferase, whose activity is directly proportional to the level of viral RNA replication.

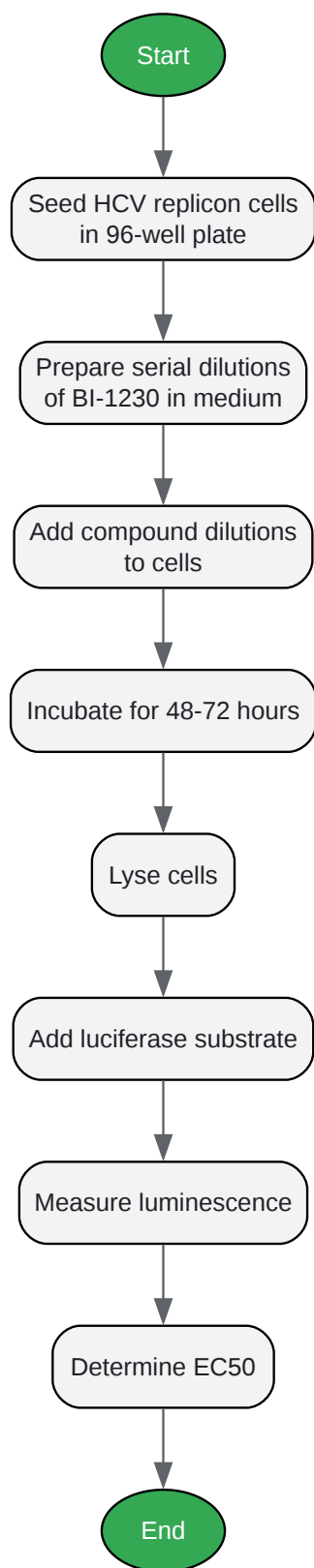
Materials:

- Huh7 cells harboring an HCV replicon with a luciferase reporter gene
- Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)
- Test compound (**BI-1230**) dissolved in DMSO
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer

Procedure:

- Seed the HCV replicon cells into 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of **BI-1230** in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **BI-1230**.
- Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
- After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a luminometer.

- Determine the EC50 value by plotting the luminescence signal against the inhibitor concentrations and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., using a CellTiter-Glo® assay) should be performed to ensure that the observed reduction in luciferase activity is not due to cell death.



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based HCV replicon assay with a luciferase reporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pardon Our Interruption [opnme.com]
- To cite this document: BenchChem. [BI-1230: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787416#bi-1230-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com